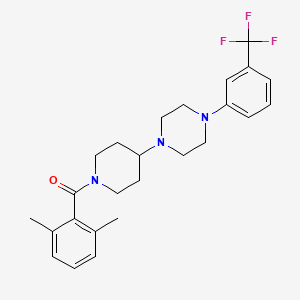
(2,6-Dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone is an intriguing chemical compound known for its complex molecular structure and diverse applications. Its unique arrangement of functional groups makes it a significant subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Subsequent steps involve attaching the 4-piperidin-1-yl and 2,6-dimethylphenyl groups.
Reaction conditions often include the use of organic solvents like dichloromethane, with catalysts such as palladium on carbon to facilitate coupling reactions.
Industrial Production Methods
Industrial synthesis follows similar steps but on a larger scale, with optimized reaction conditions to enhance yield and purity.
Techniques such as continuous flow chemistry may be employed to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Certain functional groups may be reduced under specific conditions, altering the compound's properties.
Substitution: Various substitutions can occur at the aromatic rings, leading to different derivatives.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Halogenating agents for substitution reactions.
Major Products
Oxidation may lead to ketone or aldehyde derivatives.
Reduction can produce alcohols or amines.
Substitution reactions yield various substituted aromatic derivatives.
科学研究应用
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Studied for its reaction mechanisms and pathways.
Biology
Investigated for its potential as a ligand in receptor studies.
Its structure aids in the study of protein-ligand interactions.
Medicine
Explored for potential therapeutic applications, particularly in the field of neuropharmacology.
May serve as a template for designing new drugs.
Industry
Utilized in the development of specialty chemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets, often involving receptor binding.
The trifluoromethyl group plays a critical role in enhancing binding affinity and selectivity.
Pathways involved include modulation of neurotransmitter receptors, influencing biochemical signaling cascades.
相似化合物的比较
Similar Compounds
(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone.
(2,6-Dimethylphenyl)piperidin-1-yl)methanone.
(2,6-Dimethylphenyl)(4-piperazin-1-yl)methanone.
Uniqueness
The presence of both 2,6-dimethylphenyl and 3-(trifluoromethyl)phenyl groups distinguishes it from similar compounds.
This unique combination contributes to its distinct chemical and biological properties, making it a versatile compound for various applications.
There you go, a detailed look at (2,6-Dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone! Now, what's next on your list?
生物活性
The compound (2,6-Dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone , often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. Its structural complexity suggests multiple mechanisms of action, particularly in the modulation of neurotransmitter systems and receptor interactions.
Chemical Structure
The molecular formula of the compound is C27H33F3N3O. The structural components include:
- A 2,6-dimethylphenyl group
- A trifluoromethyl substituted phenyl
- A piperazine and piperidine moiety
This configuration is believed to enhance its lipophilicity and receptor binding affinity.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly:
- Serotonin (5-HT) Receptors : The compound shows binding affinity that may influence mood and anxiety disorders.
- Dopamine Receptors : Modulation of dopaminergic pathways suggests potential applications in treating psychotic disorders.
Key Mechanisms
- Receptor Binding : The compound binds to serotonin and dopamine receptors, modulating their activity which is crucial for mood regulation and cognitive functions.
- Signal Transduction Pathways : By influencing these receptors, the compound can alter neurotransmitter release and uptake, affecting various central nervous system (CNS) functions.
Biological Activity Data
Research has indicated that the compound exhibits a range of biological activities:
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Antidepressant Efficacy : A study demonstrated that related piperazine derivatives showed significant antidepressant-like effects in rodent models, attributed to their action on serotonin receptors .
- Anticancer Activity : Research indicated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines. For instance, a derivative with a trifluoromethyl group showed IC50 values lower than standard chemotherapeutics against breast cancer cell lines .
- Neuroprotective Effects : In models of neurodegeneration, analogs of this compound displayed neuroprotective properties by reducing oxidative stress markers and enhancing neuronal survival .
属性
IUPAC Name |
(2,6-dimethylphenyl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O/c1-18-5-3-6-19(2)23(18)24(32)31-11-9-21(10-12-31)29-13-15-30(16-14-29)22-8-4-7-20(17-22)25(26,27)28/h3-8,17,21H,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHBRRJDOMQNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













